

"impact of water hardness on Reactive orange 35 dyeing performance"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive orange 35*

Cat. No.: *B12383025*

[Get Quote](#)

Technical Support Center: Dyeing with Reactive Orange 35

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Reactive Orange 35** in their experiments. The information addresses common issues related to the impact of water hardness on dyeing performance.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dyeing of cellulosic fibers, such as cotton, with **Reactive Orange 35**, particularly when water quality is a concern.

Problem	Potential Cause	Recommended Solution
Pale or Weak Shade	<p>High Water Hardness: Calcium (Ca^{2+}) and Magnesium (Mg^{2+}) ions in hard water react with the dye molecules, forming insoluble complexes. This reduces the effective concentration of the dye available to bond with the fiber. [1]</p>	<ul style="list-style-type: none">- Use a Sequestering Agent: Add a chelating agent like sodium hexametaphosphate (Calgon T) or EDTA to the dyebath. These agents bind with the hardness ions, preventing them from interfering with the dye.[1] -Use Demineralized Water: For critical applications, using demineralized or distilled water for preparing the dye solution and the dyebath is ideal.
Uneven Dyeing (Patchy or Streaky Appearance)	<p>Dye Precipitation: In hard water, the dye may precipitate onto the fabric surface instead of penetrating and bonding with the fibers, leading to an uneven appearance. Alkali Precipitation: Calcium and magnesium ions can react with the alkali (e.g., soda ash) used for fixation, forming insoluble precipitates like calcium carbonate, which can deposit on the fabric.[1]</p>	<ul style="list-style-type: none">- Ensure Proper Dissolution of Dye: Prepare a stock solution of the dye in soft or demineralized water before adding it to the dyebath. -Gradual Addition of Alkali: Add the alkali to the dyebath in portions over a period of time to minimize rapid precipitation.- Use a Sequestering Agent: This will prevent the formation of both dye-metal complexes and alkali precipitates.

Poor Color Fastness (Color Bleeds During Washing)	Incomplete Fixation: The presence of hardness ions can interfere with the chemical reaction between the dye and the fiber, leading to a weaker covalent bond. Surface Deposits: Unreacted dye and precipitate on the fabric surface will wash off easily.	- Optimize Fixation Conditions: Ensure the correct pH (typically >10) and temperature are maintained during the fixation step. - Thorough Washing: After dyeing, a rigorous washing process with hot and cold rinses is crucial to remove any unfixed dye. Using a sequestering agent in the wash-off can also help.
Dull or Altered Shade	Metal Ion Complexation: Besides calcium and magnesium, other metal ions like iron (Fe^{3+}) in the water can form complexes with the dye, leading to a duller or shifted shade.	- Water Purity: Use water with low levels of iron and other heavy metals. - Pre-treatment of Fabric: Ensure the fabric is properly scoured and bleached to remove any metal ions that may be present from previous processing stages.

Frequently Asked Questions (FAQs)

Q1: What is water hardness and how does it affect dyeing with **Reactive Orange 35**?

A1: Water hardness is primarily caused by the presence of dissolved calcium (Ca^{2+}) and magnesium (Mg^{2+}) ions. In the context of reactive dyeing, these ions can negatively impact the process in several ways:

- Dye Precipitation: **Reactive Orange 35** is an anionic dye. The positively charged Ca^{2+} and Mg^{2+} ions can react with the negatively charged dye molecules, forming insoluble salts that precipitate out of the solution. This reduces the amount of dye available to bind with the fabric, resulting in weaker shades.[\[1\]](#)
- Reduced Solubility: The presence of these salts can decrease the overall solubility of the dye in the dyebath.

- **Interference with Alkali:** The alkali (e.g., soda ash) required for the fixation of the reactive dye to the cellulose fiber can react with hardness ions to form precipitates (e.g., calcium carbonate). This can lead to a harsh fabric feel and uneven dyeing.[\[1\]](#)

Q2: What is the ideal water hardness for dyeing with reactive dyes?

A2: For optimal results, soft water with a total hardness of 10-25 ppm (as CaCO_3) is recommended for all dissolving and dyebath operations. Water with hardness above this range can start to cause noticeable issues with shade consistency and color yield.

Q3: How can I test the hardness of my water?

A3: A common and effective method is by titration with Ethylenediaminetetraacetic acid (EDTA). A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is a sequestering agent and how much should I use?

A4: A sequestering agent (or chelating agent) is a chemical that binds with metal ions like Ca^{2+} and Mg^{2+} , keeping them in solution and preventing them from interfering with the dyeing process. Sodium hexametaphosphate is a common example. The amount to use depends on the hardness of the water. A typical starting recommendation is 0.5 g/L to 2 g/L. It is advisable to conduct preliminary tests to determine the optimal concentration for your specific water conditions.

Q5: Can I use a household water softener?

A5: Household water softeners that work on the principle of ion exchange (replacing calcium and magnesium with sodium) can be effective. The small amount of sodium chloride added to the water by this process is generally not significant enough to affect the dyeing recipe. However, for scientific and reproducible experiments, using demineralized water or adding a precise amount of a chemical sequestering agent is recommended.

Data Presentation

The following tables summarize the expected impact of water hardness on dyeing performance and provide recommended water quality parameters.

Table 1: Impact of Water Hardness on Reactive Dye Color Strength (K/S)

Disclaimer: The following data is from a study conducted on Novacron Blue FN-R, not **Reactive Orange 35**. However, it illustrates the general quantitative trend of decreasing color strength with increasing water hardness that is expected for most reactive dyes.

Water Hardness (ppm as CaCO ₃)	K/S Value (Color Strength)	% Decrease in Color Strength (from 20 ppm)
20	18.32	0%
200	17.89	2.35%
500	17.01	7.15%
1000	16.24	11.35%
1500	15.67	14.46%
2000	14.98	18.23%

(Data adapted from the study
"Effect of water hardness on
reactive dyeing of cotton"
published on ResearchGate)

Table 2: Recommended Water Quality for Reactive Dyeing

Parameter	Recommended Value
pH	7.0 - 7.5
Total Hardness (as CaCO ₃)	10 - 25 ppm
Iron (Fe)	0.02 - 0.1 ppm
Manganese (Mn)	< 0.03 ppm
Total Dissolved Solids (TDS)	65 - 150 ppm
Suspended Solids	Nil

(Source: Guideline of Reactive Dyeing, ethiostandards)

Experimental Protocols

1. Protocol for Dyeing Cotton with **Reactive Orange 35** (Exhaust Method)

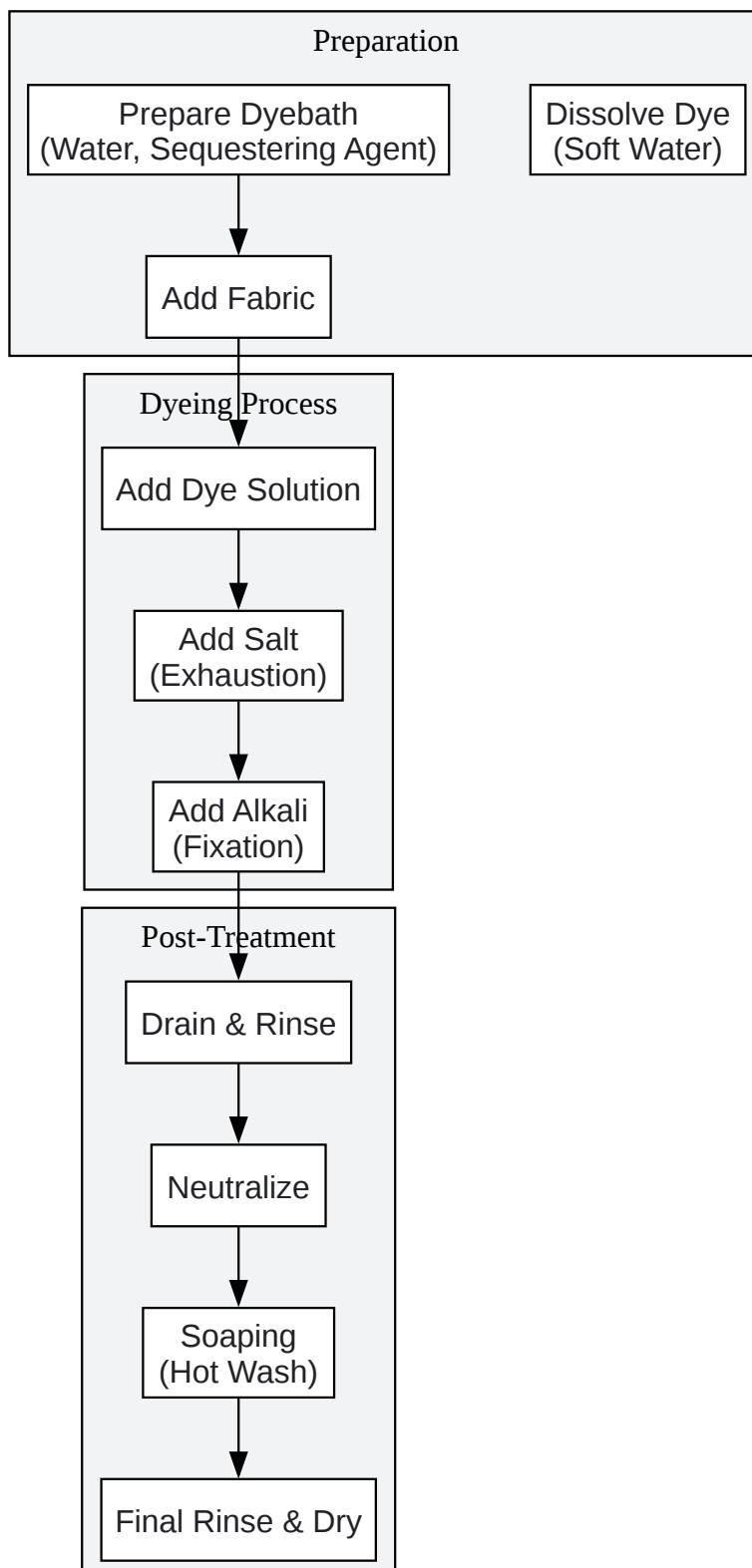
This protocol is a general procedure and may need optimization based on the specific substrate and desired shade depth.

- Materials:
 - Pre-scoured and bleached cotton fabric
 - **Reactive Orange 35** (C.I. 263170)
 - Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride)
 - Soda ash (sodium carbonate)
 - Sequestering agent (e.g., sodium hexametaphosphate), if needed
 - Acetic acid (for neutralization)
 - Neutral detergent
 - Laboratory dyeing apparatus (e.g., beaker dyeing machine)

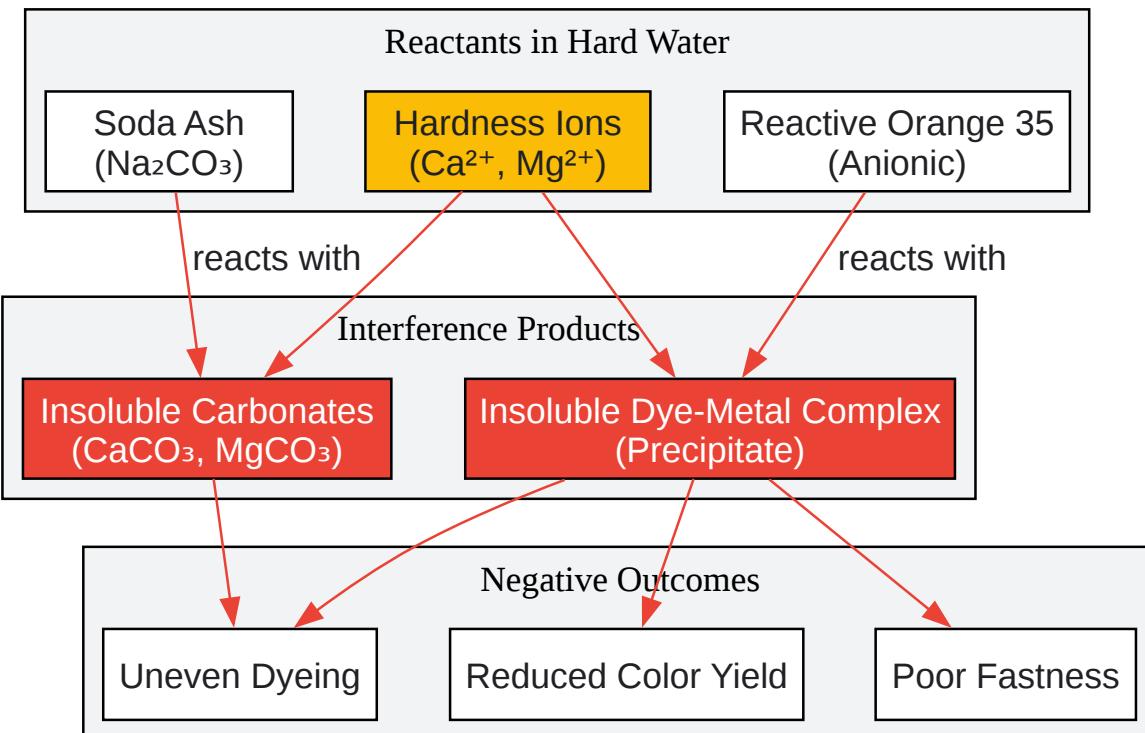
- Procedure:

- Prepare the Dyebath: Set the dyebath at 30-35°C with the required amount of water (Liquor Ratio, e.g., 1:20). If using hard water, add the sequestering agent (e.g., 1 g/L) at this stage.
- Enter Fabric: Introduce the wetted cotton fabric into the dyebath and run for 10 minutes to ensure even wetting.
- Add Dye: Add the pre-dissolved **Reactive Orange 35** solution to the dyebath. Run for 30 minutes.
- Add Salt: Gradually add the required amount of Glauber's salt or NaCl over 15-20 minutes. This promotes the exhaustion of the dye onto the fiber. Continue running for another 20-30 minutes.
- Add Alkali (Fixation): Add the pre-dissolved soda ash to the dyebath in two portions, 10 minutes apart. Raise the temperature to the recommended level for the specific type of reactive dye (typically 60-80°C for hot brand dyes) and maintain for 45-60 minutes to fix the dye to the fiber.
- Drain and Rinse: Drain the dyebath and give the fabric a cold rinse.
- Neutralize: Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) at 40°C.
- Soaping (Wash-off): Wash the dyed fabric with a neutral detergent (e.g., 2 g/L) at or near boiling for 15-20 minutes to remove unfixed dye.
- Final Rinses: Perform a hot rinse followed by a cold rinse.
- Dry: Squeeze and air-dry or oven-dry the fabric.

2. Protocol for Determining Total Water Hardness (EDTA Titration Method)


- Materials:

- Water sample


- EDTA solution (0.01 M), standardized
- Ammonia-Ammonium Chloride buffer solution (pH 10)
- Eriochrome Black T indicator
- Burette, conical flask, pipette
- Procedure:
 - Take a 100 mL of the water sample in a clean conical flask.
 - Add 5 mL of the Ammonia-Ammonium Chloride buffer solution.
 - Add 2-3 drops of Eriochrome Black T indicator. The solution will turn wine red if hardness is present.
 - Titrate this solution with the 0.01 M EDTA solution from the burette.
 - The endpoint is the change in color from wine red to a clear blue.
 - Record the volume of EDTA used.
 - Calculation: Total Hardness (in ppm as CaCO_3) = $(\text{Volume of EDTA used in mL} \times 1000) / \text{Volume of sample in mL}$.

Visualizations

Below are diagrams illustrating key processes and relationships described in this guide.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the exhaust dyeing of cotton with reactive dyes.

[Click to download full resolution via product page](#)

Caption: Chemical interferences caused by water hardness in reactive dyeing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["impact of water hardness on Reactive orange 35 dyeing performance"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12383025#impact-of-water-hardness-on-reactive-orange-35-dyeing-performance>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com